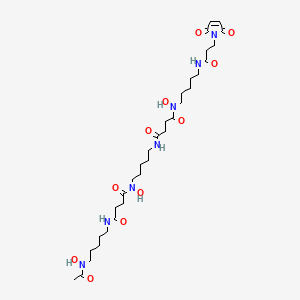

Mal-Deferoxamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H53N7O11 |

|---|---|

Molecular Weight |

711.8 g/mol |

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |

InChI |

InChI=1S/C32H53N7O11/c1-25(40)37(48)21-8-2-5-18-33-26(41)11-13-31(46)38(49)22-9-3-6-19-34-27(42)12-14-32(47)39(50)23-10-4-7-20-35-28(43)17-24-36-29(44)15-16-30(36)45/h15-16,48-50H,2-14,17-24H2,1H3,(H,33,41)(H,34,42)(H,35,43) |

InChI Key |

WVJJZZJONDZKRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCN1C(=O)C=CC1=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Neuroprotective Mechanisms of Deferoxamine in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferoxamine (DFO), a hexadentate iron chelator, has long been a cornerstone in the treatment of iron overload. Beyond its systemic iron-scavenging capabilities, a growing body of evidence highlights its potent neuroprotective effects, positioning it as a molecule of significant interest in the context of neurodegenerative diseases and acute neuronal injury. This technical guide provides an in-depth exploration of the core mechanisms of action of Deferoxamine in neuronal cells, with a focus on its role in iron chelation, mitigation of oxidative stress and ferroptosis, and modulation of crucial signaling pathways. The term "Mal-Deferoxamine" as a specific compound is not established in the scientific literature; however, Deferoxamine has been extensively studied in models of aluminum maltolate-induced neurotoxicity, where it serves as a therapeutic chelator. This guide will therefore focus on the actions of Deferoxamine (DFO).

Core Mechanism of Action: High-Affinity Iron Chelation

The primary mechanism underpinning the biological activity of Deferoxamine is its exceptionally high affinity for ferric iron (Fe³⁺). DFO is a natural siderophore produced by the bacterium Streptomyces pilosus.[1] Its structure contains three hydroxamic acid groups that coordinate with a single ferric ion in a 1:1 stoichiometric ratio to form a stable, water-soluble complex called ferrioxamine.[2][3] This complex is then readily excreted from the body.[1]

The stability of the ferrioxamine complex is remarkably high, with a logarithmic stability constant (log β) of 30.6.[4] This high stability allows DFO to effectively sequester free iron within the neuronal cytoplasm and organelles, thereby preventing it from participating in deleterious redox reactions.[5]

Below is a diagram illustrating the chelation of a ferric iron atom by Deferoxamine.

Key Neuroprotective Pathways

By sequestering intracellular iron, Deferoxamine initiates a cascade of neuroprotective effects through several interconnected pathways.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. In neuronal cells, an excess of labile iron can catalyze the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals which subsequently trigger lipid peroxidation and cell death. Deferoxamine directly counteracts this process by reducing the pool of available iron, thereby inhibiting the initiation and propagation of lipid peroxidation.[6][7][8] Studies have shown that DFO treatment can prevent the characteristic morphological changes of ferroptosis in neurons, such as mitochondrial shrinkage and increased membrane density.[6]

Reduction of Oxidative Stress

Beyond the specific inhibition of ferroptosis, the iron-chelating action of DFO broadly mitigates oxidative stress in neuronal cells. By preventing the Fenton reaction, DFO reduces the overall burden of reactive oxygen species (ROS).[7][9] Experimental evidence demonstrates that DFO treatment leads to a decrease in the lipid peroxidation product malondialdehyde (MDA) and an increase in the levels of the endogenous antioxidant glutathione (GSH) in neuronal tissues.[6][7][9][10][11]

The signaling pathway for DFO's role in mitigating oxidative stress and ferroptosis is depicted below.

Activation of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

A pivotal and distinct mechanism of Deferoxamine's neuroprotective action is the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that is rapidly degraded under normoxic conditions by prolyl hydroxylase domain (PHD) enzymes. These enzymes require Fe²⁺ as a cofactor. By chelating intracellular iron, DFO inhibits PHD activity, leading to the accumulation of HIF-1α even in the presence of oxygen.[12][13][14]

Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a suite of neuroprotective proteins, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporters.[12][13] In neuronal contexts, DFO-mediated HIF-1α activation has been shown to be dependent on the MAPK/ERK signaling pathway.[13]

The following diagram illustrates the HIF-1α activation pathway by DFO.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of Deferoxamine.

Table 1: Iron Chelation Properties of Deferoxamine

| Parameter | Value | Reference |

| Binding Stoichiometry (DFO:Fe³⁺) | 1:1 | [2] |

| Logarithmic Stability Constant (log β) | 30.6 | [4] |

| Iron Binding Capacity | ~8.5 mg Fe³⁺ per 100 mg DFO | [1] |

Table 2: Effects of Deferoxamine on Oxidative Stress Markers in Neuronal Models

| Model | Treatment | Effect on Glutathione (GSH) | Effect on Malondialdehyde (MDA) | Reference |

| Aluminum Maltolate-induced rats | DFO | Increased | Decreased | [6][7][9] |

| Asphyxiated neonatal rats | DFO | Prevented depletion | Prevented increase | [10] |

| Aged rats post-surgery | DFO pre-treatment | Not specified | Sharply reduced | [11] |

Table 3: Quantitative Effects of Deferoxamine on HIF-1α Protein Levels

| Cell/Tissue Type | Treatment Conditions | Fold Increase in HIF-1α Protein | Reference |

| Neonatal rat brain (hypoxia-ischemia) | DFO treatment | ~4.03-fold at 4h post-HI | [12] |

| SCC-15 cells | 100 µmol/l DFO for 24h | Significant increase | [15] |

| MPTP-treated mice | Intranasal DFO | Upregulated expression | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of Deferoxamine in neuronal cells.

Cell Viability and Neuroprotection Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

Detailed Protocol for Primary Cortical Neurons: [16][17][18][19]

-

Cell Plating: Isolate primary cortical neurons from embryonic day 16-18 mouse or rat pups and seed them in 96-well plates coated with poly-L-lysine at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

-

Cell Culture: Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 5-7 days to allow for maturation.

-

Treatment:

-

MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis of HIF-1α

Western blotting is used to detect and quantify the levels of specific proteins, such as HIF-1α, in cell lysates.

Workflow Diagram:

Detailed Protocol for SH-SY5Y Cells: [14][20][21]

-

Cell Culture and Treatment: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium with 10% FBS. Treat the cells with Deferoxamine (e.g., 100 µM) for 4-8 hours to induce HIF-1α expression.

-

Lysis: Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Note: Due to the rapid degradation of HIF-1α, this step should be performed quickly.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 7.5% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., dilution 1:500 - 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., dilution 1:5000 - 1:10000) for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Synthesis of Deferoxamine Mesylate

Deferoxamine is a natural product, but it can also be synthesized. The mesylate salt is the common pharmaceutical formulation. A multi-step process for preparing highly pure deferoxamine mesylate has been described in the patent literature.[22] A simplified overview of a potential synthetic route involves the preparation of the deferoxamine B free base, followed by salt formation with methanesulfonic acid.

-

Preparation of Deferoxamine B Free Base: Crude deferoxamine hydrochloride can be dissolved in a solvent mixture like acetonitrile-water. The pH is adjusted to the alkaline range (e.g., pH 9.9 with ammonia) to precipitate the deferoxamine B free base. The precipitate is then isolated and purified.

-

Formation of the Mesylate Salt: The purified deferoxamine B free base is suspended in a mixture of ethanol and water. Methanesulfonic acid is slowly added until the free base dissolves and the desired pH (e.g., 3.5-4.5) is reached. The deferoxamine mesylate salt then precipitates out of the solution and can be isolated by filtration, washed, and dried.

Conclusion

The mechanism of action of Deferoxamine in neuronal cells is multifaceted, with its potent iron-chelating ability at its core. By sequestering labile iron, DFO effectively inhibits ferroptotic cell death and reduces broader oxidative stress. Furthermore, its ability to stabilize and activate the HIF-1α signaling pathway provides an additional layer of neuroprotection through the upregulation of pro-survival genes. This comprehensive understanding of DFO's mechanisms, supported by quantitative data and detailed experimental protocols, underscores its therapeutic potential for a range of neurological disorders and provides a solid foundation for further research and drug development efforts in this field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. rxmed.com [rxmed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage | Semantic Scholar [semanticscholar.org]

- 9. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deferoxamine prevents cerebral glutathione and vitamin E depletions in asphyxiated neonatal rats: role of body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deferoxamine pre-treatment protects against postoperative cognitive dysfunction of aged rats by depressing microglial activation via ameliorating iron accumulation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection of deferoxamine on rotenone-induced injury via accumulation of HIF-1 alpha and induction of autophagy in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 21. researchgate.net [researchgate.net]

- 22. US6858414B2 - Multistage process for the preparation of highly pure deferoxamine mesylate salt - Google Patents [patents.google.com]

Investigating the Iron-Chelating Properties of Mal-Deferoxamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferoxamine (DFO), a hexadentate iron chelator, is a cornerstone in the treatment of iron overload disorders. Its remarkable affinity for ferric iron (Fe³⁺) and subsequent promotion of iron excretion have established it as a life-saving therapeutic.[1][2] To enhance its utility in targeted drug delivery and bioconjugation, DFO has been functionalized with various moieties, including maleimide, to create Mal-Deferoxamine. This modification allows for covalent attachment to thiol-containing molecules, such as proteins and peptides. This technical guide provides a comprehensive overview of the iron-chelating properties of this compound, detailing experimental protocols to assess its efficacy and exploring the key signaling pathways it modulates. While direct comparative quantitative data for this compound's iron binding affinity is not extensively available in the literature, this guide presents the known characteristics of the parent molecule, Deferoxamine, and provides the methodologies to perform such a comparative analysis.

Introduction to Deferoxamine and this compound

Deferoxamine is a naturally occurring siderophore produced by the bacterium Streptomyces pilosus.[3] Its structure contains three hydroxamic acid groups that coordinate with a single ferric iron ion in a 1:1 ratio, forming a stable, water-soluble complex called ferrioxamine.[4][5] This complex is then readily excreted from the body, primarily through the kidneys.[2] The high stability constant of the DFO-Fe(III) complex (log β ≈ 30.6) underscores its potent iron-scavenging ability.[1][3]

This compound is a derivative of DFO where the terminal primary amine has been modified with a maleimide group. This functionalization does not directly involve the hydroxamic acid groups responsible for iron chelation, thus preserving its primary function. The maleimide group serves as a reactive handle for conjugation to molecules containing free sulfhydryl groups via a Michael addition reaction. While comprehensive studies quantifying the iron-binding affinity of soluble this compound are limited, research on DFO immobilized on surfaces via a maleimide linker suggests that the chelating properties are retained and may even be enhanced by the local environment.[1]

Quantitative Data on Iron Chelation

A direct quantitative comparison of the iron-binding affinity between Deferoxamine and soluble this compound is not extensively documented in publicly available literature. However, the foundational data for Deferoxamine's iron chelation are well-established. The modification at the terminal amine is not expected to significantly alter the coordination chemistry of the distant hydroxamic acid groups with iron. Therefore, the stability constant of the this compound-iron complex is likely comparable to that of Deferoxamine.

Table 1: Iron Chelation Properties of Deferoxamine

| Property | Value | Reference |

| Binding Stoichiometry (DFO:Fe³⁺) | 1:1 | [4] |

| Stability Constant (log β) | ~30.6 | [1][3] |

| Chelated Iron Form | Ferric Iron (Fe³⁺) | [2] |

| Excretion Route of Ferrioxamine | Primarily Renal | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and compare the iron-chelating properties of this compound and Deferoxamine.

Synthesis of this compound

The synthesis of this compound involves the reaction of Deferoxamine mesylate with a maleimide-containing linker. A common method utilizes an N-hydroxysuccinimide (NHS) ester of a maleimido-alkanoic acid.

Protocol:

-

Dissolve Deferoxamine mesylate in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

-

Dissolve the maleimide-NHS ester (e.g., N-γ-maleimidobutyryl-oxysuccinimide ester) in a water-miscible organic solvent (e.g., DMSO or DMF).

-

Add the maleimide-NHS ester solution dropwise to the Deferoxamine solution while stirring at room temperature.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, purify the this compound product using preparative HPLC or column chromatography.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[1]

In Vitro Iron Chelation: UV-Vis Spectrophotometry

This method relies on the change in the absorbance spectrum of a chromogenic iron-binding dye upon the addition of a chelator. Ferrozine is a commonly used indicator that forms a colored complex with ferrous iron (Fe²⁺).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ferrous sulfate (FeSO₄) in deionized water.

-

Prepare a stock solution of Ferrozine in deionized water.

-

Prepare stock solutions of Deferoxamine and this compound of known concentrations in deionized water.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of the FeSO₄ solution to each well.

-

Add varying concentrations of Deferoxamine or this compound to the wells.

-

Include control wells with only FeSO₄ and wells with the chelators but no iron.

-

Add the Ferrozine solution to all wells and mix thoroughly.

-

Incubate the plate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance of the wells at 562 nm using a microplate reader.[6]

-

-

Data Analysis:

-

The decrease in absorbance at 562 nm is proportional to the amount of iron chelated by the test compound.

-

Calculate the percentage of iron chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of chelation against the chelator concentration to determine the IC₅₀ value for each compound.

-

Intracellular Iron Chelation: Calcein AM Assay

The Calcein AM assay is a fluorescence-based method to measure the labile iron pool (LIP) within cells. Calcein AM is a cell-permeant, non-fluorescent molecule that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by binding to intracellular iron. The addition of a cell-permeable iron chelator will sequester iron from calcein, resulting in an increase in fluorescence.[7][8]

Protocol:

-

Cell Culture:

-

Plate cells (e.g., HeLa or K562 cells) in a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Calcein AM Loading:

-

Prepare a working solution of Calcein AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution). A final concentration of 0.1-1 µM is typical.

-

Wash the cells with buffer and then incubate with the Calcein AM working solution for 15-30 minutes at 37°C.[8][9]

-

Wash the cells twice with buffer to remove extracellular Calcein AM.

-

-

Chelation Assay:

-

Add fresh buffer to the cells.

-

Measure the baseline fluorescence using a fluorescence microplate reader (excitation ~490 nm, emission ~520 nm).

-

Add varying concentrations of Deferoxamine or this compound to the wells.

-

Monitor the increase in fluorescence over time. The rate and extent of the fluorescence increase are indicative of the chelator's ability to enter the cell and bind intracellular iron.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the baseline fluorescence.

-

Compare the kinetics and maximal fluorescence increase for Deferoxamine and this compound to assess their relative intracellular iron chelation efficacy.

-

Assessment of HIF-1α Stabilization: Western Blotting

Iron is a cofactor for prolyl hydroxylase domain (PHD) enzymes, which target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for proteasomal degradation under normoxic conditions. Iron chelators inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α.[10][11]

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., HeLa or HEK293) to ~70-80% confluency.

-

Treat the cells with varying concentrations of Deferoxamine or this compound for a specified time (e.g., 4-8 hours). Include an untreated control group.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[3][10]

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).[12]

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by the iron-chelating activity of Deferoxamine and, by extension, this compound is the HIF-1α pathway. The experimental workflow for comparing these two compounds involves a series of in vitro and cell-based assays.

HIF-1α Signaling Pathway

The following diagram illustrates the mechanism by which iron chelation by this compound leads to the stabilization of HIF-1α.

Caption: HIF-1α stabilization by this compound.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments to compare the iron-chelating properties of Deferoxamine and this compound.

Caption: Workflow for comparing DFO and Mal-DFO.

Conclusion

This compound represents a versatile tool for researchers in drug development, enabling the targeted delivery of a potent iron chelator to specific cells or tissues. While its core iron-chelating mechanism, mediated by the hydroxamic acid groups, is expected to be largely conserved from its parent molecule, Deferoxamine, rigorous quantitative comparisons are essential for its application in novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for such investigations, from initial synthesis and in vitro characterization to the assessment of its effects on intracellular iron levels and downstream signaling pathways. Further research to definitively quantify the iron binding affinity and kinetics of soluble this compound will be invaluable in advancing its use in the development of next-generation targeted iron chelation therapies.

References

- 1. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 4. ijbc.ir [ijbc.ir]

- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zen-bio.com [zen-bio.com]

- 7. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

The Effect of Deferoxamine on Ferroptosis Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Deferoxamine (DFO), an FDA-approved iron chelator, has been identified as a potent inhibitor of ferroptosis. This technical guide provides a comprehensive overview of the mechanisms by which DFO modulates ferroptosis pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Core Mechanism of Action: Iron Chelation

The primary mechanism by which Deferoxamine inhibits ferroptosis is through its high affinity for ferric iron (Fe³⁺)[1][2]. By sequestering intracellular labile iron, DFO prevents the Fenton reaction, a key process in which ferrous iron (Fe²⁺) reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals are potent initiators of lipid peroxidation, a central event in ferroptosis[2].

Modulation of Key Ferroptosis Pathways

Deferoxamine exerts its anti-ferroptotic effects by influencing several critical signaling pathways.

The System Xc⁻/GSH/GPX4 Axis

A canonical pathway in the defense against ferroptosis involves the cystine/glutamate antiporter (System Xc⁻), glutathione (GSH), and glutathione peroxidase 4 (GPX4). DFO has been shown to upregulate key components of this axis.

-

System Xc⁻ (SLC7A11/xCT): This transporter imports cystine, which is subsequently reduced to cysteine, a rate-limiting substrate for GSH synthesis. Studies have demonstrated that DFO treatment can increase the expression of SLC7A11 (also known as xCT)[2][3][4][5].

-

Glutathione (GSH): As a major intracellular antioxidant, GSH is a crucial cofactor for GPX4. By promoting cystine uptake, DFO helps maintain intracellular GSH levels, which are often depleted during ferroptosis[2][3][6].

-

Glutathione Peroxidase 4 (GPX4): This selenoenzyme is the central regulator of ferroptosis, detoxifying lipid peroxides by converting them into non-toxic lipid alcohols. Numerous studies have reported that DFO treatment leads to the upregulation of GPX4 expression at both the mRNA and protein levels[2][3][4][5][6].

The NRF2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Upon activation, NRF2 translocates to the nucleus and induces the expression of a wide range of antioxidant and cytoprotective genes. Emerging evidence suggests that DFO can activate the NRF2 pathway, further contributing to its anti-ferroptotic effects[7]. Activation of NRF2 can lead to the increased expression of genes involved in iron metabolism and antioxidant defense, including those in the GSH synthesis pathway.

Quantitative Effects of Deferoxamine on Ferroptosis Markers

The following tables summarize the quantitative effects of Deferoxamine on key markers of ferroptosis as reported in various studies.

| Parameter | Cell/Model System | DFO Concentration | Observed Effect | Reference |

| Cell Viability | Primary cortical neurons (erastin-induced ferroptosis) | 50 µM | Significantly rescued neurons from erastin-induced death | [4] |

| HT22 hippocampal neurons (erastin-induced ferroptosis) | 10-200 µM | Abrogated ferroptotic cell death | [8] | |

| Human SK-N-MC cells | 7.35 µM (IC50) | Antiproliferative activity | [1] | |

| Iron Levels | Irradiated HIEC cells | Not specified | Effectively inhibited the increase in intracellular Fe²⁺ | [6] |

| Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the increase in retinal iron | [2][3] | |

| Lipid Peroxidation (MDA) | Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the increase in MDA levels | [2][3] |

| Iron overload RAW 264.7 cells | 50 µM and 100 µM | Significantly reduced MDA content | [9] | |

| Reactive Oxygen Species (ROS) | Primary cortical neurons | 50 µM | Effectively reduced the generation of ROS | [4] |

| Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the increase in ROS levels | [2][3] | |

| GPX4 Expression | Primary cortical neurons | 50 µM | Upregulated GPX4 protein levels | [4] |

| Rat model of retinal ischemia-reperfusion | Not specified | Increased the expression of GPX4 (protein and mRNA) | [2][3] | |

| Irradiated HIEC cells | Not specified | Increased GPX4 levels | [6] | |

| SLC7A11 (xCT) Expression | Primary cortical neurons | 50 µM | Upregulated xCT protein levels | [4] |

| Rat model of retinal ischemia-reperfusion | Not specified | Increased the expression of SLC7A11 (protein and mRNA) | [2][3] | |

| GSH Levels | Rat model of retinal ischemia-reperfusion | Not specified | Attenuated the decrease in GSH levels | [2][3] |

| Irradiated HIEC cells | Not specified | Increased GSH levels | [6] |

Experimental Protocols

Induction of Ferroptosis and Rescue with Deferoxamine

This protocol describes a general procedure for inducing ferroptosis in cultured cells using erastin and assessing the protective effect of Deferoxamine.

Materials:

-

Cell line of interest (e.g., HT-1080, HT22)

-

Complete cell culture medium

-

Erastin (ferroptosis inducer)

-

Deferoxamine mesylate salt

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

DFO Pre-treatment: Prepare a stock solution of DFO in sterile water or PBS. Dilute the DFO stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and add the DFO-containing medium. Incubate for a pre-determined time (e.g., 12-24 hours)[4].

-

Erastin Treatment: Prepare a stock solution of erastin in DMSO. Dilute the erastin stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM for HT-1080, 50 µM for primary neurons)[4]. For the DFO-treated wells, add erastin directly to the DFO-containing medium. For control wells, add erastin to a fresh medium. Include appropriate vehicle controls (DMSO and/or PBS).

-

Incubation: Incubate the cells for the desired period (e.g., 16-48 hours), depending on the cell line and erastin concentration[4][8].

-

Assessment of Cell Viability: Following incubation, measure cell viability using a standard assay such as MTT or CellTiter-Glo, following the manufacturer's instructions.

Measurement of Lipid Peroxidation (MDA Assay)

This protocol outlines the measurement of malondialdehyde (MDA), a stable product of lipid peroxidation, using a colorimetric assay.

Materials:

-

Treated cells or tissue homogenates

-

MDA Lysis Buffer (e.g., containing butylated hydroxytoluene - BHT to prevent further oxidation)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA) or Phosphotungstic Acid

-

Microcentrifuge tubes

-

Water bath or heat block (95-100°C)

-

Spectrophotometer or microplate reader (532 nm)

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cells with cold PBS. Lyse the cells in MDA Lysis Buffer on ice.

-

Tissues: Homogenize the tissue sample in cold MDA Lysis Buffer on ice.

-

Centrifuge the lysate/homogenate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.

-

-

Reaction Setup: In a microcentrifuge tube, mix the sample supernatant with a solution of TBA in an acidic environment (e.g., using TCA).

-

Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cooling and Centrifugation: Cool the samples on ice for 10 minutes to stop the reaction. Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate[7].

-

Measurement: Transfer the clear supernatant to a new tube or a 96-well plate. Measure the absorbance at 532 nm.

-

Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Deferoxamine in the context of ferroptosis and a typical experimental workflow.

Caption: Deferoxamine's dual action in inhibiting ferroptosis.

Caption: Activation of the NRF2 pathway by Deferoxamine.

Caption: A typical experimental workflow for studying DFO's effect on ferroptosis.

Conclusion

Deferoxamine is a robust inhibitor of ferroptosis, primarily acting through the chelation of intracellular iron. Its protective effects are further mediated by the upregulation of the System Xc⁻/GSH/GPX4 axis and the activation of the NRF2 antioxidant pathway. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating ferroptosis and potential therapeutic interventions. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex mechanisms underlying the anti-ferroptotic action of Deferoxamine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Deferoxamine attenuates visual impairment in retinal ischemia‒reperfusion via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 8. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chinesechemsoc.org [chinesechemsoc.org]

Exploring the Neuroprotective Effects of Deferoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron dyshomeostasis is a critical factor in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. The accumulation of redox-active iron in the brain can catalyze the formation of highly toxic reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and neuronal cell death. This has prompted significant interest in iron chelation as a therapeutic strategy. Deferoxamine (DFO), a hexadentate iron chelator with a high affinity for ferric iron (Fe³⁺), is a well-established clinical treatment for systemic iron overload.[1] Recently, a substantial body of preclinical evidence has highlighted its potent neuroprotective effects across a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.[2][3][4]

This technical guide provides an in-depth exploration of the neuroprotective mechanisms of Deferoxamine, with a focus on its role in mitigating iron-mediated neurotoxicity. While the term "Mal-Deferoxamine" is not standard, it may allude to the use of DFO in experimental models where toxicity is induced by metal complexes such as aluminum maltolate (Al(mal)₃). In such studies, DFO has been shown to ameliorate neuronal ferroptosis by chelating brain iron and reducing oxidative damage. This document will synthesize key findings, present quantitative data from preclinical studies, detail experimental methodologies, and visualize the core signaling pathways involved in DFO-mediated neuroprotection.

Core Mechanisms of Neuroprotection

Deferoxamine exerts its neuroprotective effects through a multi-faceted mechanism of action that extends beyond simple iron chelation. The primary pathways include the inhibition of ferroptosis, activation of the hypoxia-inducible factor-1α (HIF-1α) survival pathway, and modulation of pathological protein phosphorylation.

Iron Chelation and Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. DFO directly counteracts this pathway by sequestering excess iron, thereby preventing the generation of lipid ROS. Furthermore, DFO upregulates key proteins in the anti-ferroptotic defense system.[5][6]

-

System xc-/GPX4 Axis: DFO treatment enhances the expression of the cystine/glutamate antiporter (System xc⁻), which facilitates the uptake of cystine for the synthesis of glutathione (GSH).[5][6] GSH is a critical cofactor for Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for neutralizing lipid peroxides. By bolstering the System xc⁻/GSH/GPX4 axis, DFO enhances the cell's capacity to mitigate lipid peroxidation and resist ferroptotic death.[5][6]

Activation of HIF-1α Signaling

DFO acts as a hypoxia-mimetic agent by chelating iron, which is a necessary cofactor for prolyl hydroxylase (PHD) enzymes. PHDs target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, DFO leads to the stabilization and accumulation of HIF-1α.[7][8]

-

MAPK Pathway Involvement: The DFO-mediated upregulation of HIF-1α is partly dependent on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly involving ERK1/2 and p38 MAPK.[7][9]

-

Neuroprotective Gene Expression: Once stabilized, HIF-1α translocates to the nucleus and activates the transcription of numerous neuroprotective and pro-survival genes, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and growth-associated protein 43 (GAP43).[7][9]

Modulation of Tau Phosphorylation and Neuronal Differentiation

In models relevant to Alzheimer's disease, excess iron has been shown to promote the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs). DFO has been found to counteract this process.

-

Inhibition of Kinases: Intranasal DFO administration decreases the iron-induced activities of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), two key kinases responsible for tau phosphorylation.[10][11]

-

Promotion of Neuronal Differentiation: DFO can promote the differentiation of neural progenitor cells (NPCs) into neurons. This is achieved by causing a G1/S phase cell cycle arrest, which leads to a prolonged elevation of the cyclin-dependent kinase inhibitor p27kip1 and subsequent activation of the neuroD signaling pathway.[12][13] Additionally, DFO has been shown to suppress the Wnt/β-catenin pathway, which also promotes neuronal differentiation.[14][15]

Data Presentation: Quantitative Effects of Deferoxamine

The following tables summarize quantitative data from key preclinical studies demonstrating the neuroprotective efficacy of DFO in various models of neurological disease.

Table 1: In Vitro Neuroprotective Effects of Deferoxamine

| Model System | Insult | DFO Concentration | Key Quantitative Findings | Reference(s) |

| Primary Cortical Neurons | Erastin (50 µM) | 12-hour pretreatment | Significantly reduced ROS generation (P < 0.001); Upregulated GPX4 and xCT protein levels (P < 0.05). | [5] |

| RGC-5 Cells | NMDA (400 µM) | 25 µM | Significantly increased cell survival rate; Improved mitochondrial membrane potential. | [16] |

| Jurkat Cells | Hydroquinone | Pretreatment | Partially restored cell viability and GSH content; Reduced accumulation of Fe²⁺, MDA, and lipid ROS. | [17] |

| Neural Progenitor Cells | --- | 100 µM (acute, 6h) | Maximized neuronal differentiation rate; Significantly increased neuronal markers and decreased glial markers. | [15] |

Table 2: In Vivo Neuroprotective Effects of Deferoxamine

| Animal Model | Disease/Injury Model | DFO Dosage & Route | Key Quantitative Findings | Reference(s) |

| APP/PS1 Transgenic Mice | Alzheimer's Disease (Iron-induced) | Intranasal (IN) | Abolished iron-induced tau phosphorylation at Thr205, Thr231, Ser396; Decreased CDK5 and GSK3β activity. | [10] |

| C57 Mice (Healthy) | Memory Baseline | 2.4 mg/mouse (~100 mg/kg) IN | Improved working memory from baseline; Increased HIF-1α levels and inhibited GSK-3β activity. | [18] |

| Rats | Spinal Cord Injury | 100 mg/kg Intraperitoneal (IP) | Significantly improved locomotor recovery (BBB score); Upregulated xCT and GPX4 expression (P < 0.001). | [6] |

| Neonatal Mice | Hypoxic-Ischemic Brain Injury | --- | Significantly decreased histopathological injury in non-transgenic mice compared to controls. | [19][20] |

| Rats | Intracerebral Hemorrhage (ICH) | 10-50 mg/kg IM or IP | DFO most effective when administered 2-4h post-ICH; Reduced brain water content and improved neurobehavioral scores. | [21] |

| Mice | Parkinson's Disease (MPTP-induced) | Intranasal (IN) | Increased survival of tyrosine hydroxylase (TH)-positive neurons; Upregulated HIF-1α, VEGF, and GAP43. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro and in vivo experiments cited in the literature.

Protocol 1: In Vitro Ferroptosis Inhibition Assay

-

Cell Culture: Primary cortical neurons are isolated from E16 mouse embryos and seeded in 96-well plates for viability assays or 6-well plates for Western blotting.[5][22]

-

Drug Treatment: Twelve hours prior to inducing ferroptosis, cells are pretreated with DFO. Control groups may include an apoptosis inhibitor (e.g., Z-DEVD-FMK) and a necroptosis inhibitor (e.g., necrostatin-1).[5]

-

Induction of Ferroptosis: Ferroptosis is induced by treating the neurons with 50 µM erastin for 48 hours.[5][22]

-

Viability Measurement: Cell viability is assessed using an MTT assay. Briefly, MTT solution (5 mg/ml) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved, and absorbance is read to determine the percentage of viable cells relative to a control group.[16][23]

-

ROS Measurement: Total cellular ROS production is measured using a fluorescent probe (e.g., DCFH-DA). Fluorescence intensity is quantified to assess levels of oxidative stress.[5]

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins (e.g., GPX4, xCT) are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to quantify protein expression levels.[5]

Protocol 2: In Vivo Neuroprotection in a Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: Male APP/PS1 double transgenic mice are used. These mice develop amyloid plaques and are susceptible to iron-induced tau pathology.[10]

-

Dietary Iron Overload: To induce tau hyperphosphorylation, a subset of mice is fed a high-iron diet.[10]

-

DFO Administration: DFO is administered intranasally. Awake mice are held in a supine position, and a total volume (e.g., 24 µl) of a DFO solution (e.g., 10%) is delivered with a micropipettor over several minutes. Treatment is typically performed daily for a period of weeks or months.[10][18]

-

Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze to measure spatial learning and memory.[24]

-

Tissue Collection and Processing: Following the treatment period, mice are euthanized, and brains are collected. The hippocampus and cortex are dissected for biochemical analysis.[10]

-

Biochemical Analysis:

-

Western Blotting: Brain tissue homogenates are used to quantify the levels of total tau and phosphorylated tau at specific sites (e.g., Thr231, Ser396) as well as the activity of kinases like CDK5 and GSK3β.[10]

-

Immunohistochemistry: Brain sections are stained with specific antibodies to visualize the localization and extent of amyloid-β deposition and neurofibrillary tangles.[10]

-

Conclusion and Future Directions

Deferoxamine demonstrates significant neuroprotective potential in a wide array of preclinical models of neurological disorders. Its ability to chelate iron, inhibit ferroptosis, activate pro-survival signaling through HIF-1α, and mitigate pathological protein phosphorylation underscores its promise as a multi-target therapeutic agent.[2][3][4] The development of non-invasive delivery methods, such as intranasal administration, has been a critical advance, potentially overcoming the poor blood-brain barrier permeability that has limited its clinical application in neurology.[21]

Future research should focus on optimizing dosing regimens for chronic neurodegenerative diseases, further elucidating the interplay between its various mechanisms of action, and translating the robust preclinical findings into well-designed clinical trials for conditions like Alzheimer's disease, Parkinson's disease, and acute brain injury.[25] The continued exploration of DFO and next-generation iron chelators represents a highly promising avenue for the development of disease-modifying therapies for neurological disorders.

References

- 1. Deferoxamine - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deferoxamine inhibits iron induced hippocampal tau phosphorylation in the Alzheimer transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Treatment with deferoxamine increases neurons from neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acute course of deferoxamine promoted neuronal differentiation of neural progenitor cells through suppression of Wnt/β-catenin pathway: a novel efficient protocol for neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Effects on Iron Metabolism and System Xc- /GPX4 Pathway from Hydroquinone Suggest Ferroptosis of Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intranasal deferoxamine can improve memory in healthy C57 mice, suggesting a partially non‐disease‐specific pathway of functional neurologic improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The neuroprotective effect of deferoxamine in the hypoxic-ischemic immature mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Challenges and Opportunities of Deferoxamine Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. primo.alfred.edu [primo.alfred.edu]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Low-dose intranasal deferoxamine modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer’s disease [frontiersin.org]

- 25. Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

Deferoxamine's Impact on Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferoxamine (DFO), a hexadentate iron chelator, has long been a cornerstone in the treatment of iron overload conditions. Beyond its primary clinical application, a growing body of evidence highlights its significant influence on cellular redox homeostasis, particularly its ability to modulate the generation of reactive oxygen species (ROS). ROS, a group of highly reactive molecules including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), play a dual role in cellular physiology. While essential for various signaling pathways at low concentrations, their overproduction leads to oxidative stress, a condition implicated in a myriad of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.

This technical guide provides an in-depth exploration of the multifaceted impact of deferoxamine on ROS generation. We will delve into the core mechanisms of action, its role in critical signaling pathways, and present quantitative data from key studies. Furthermore, detailed experimental protocols are provided to facilitate further research in this promising area.

Core Mechanism of Action: Iron Chelation and Beyond

Deferoxamine's principal mechanism for reducing ROS levels is its high affinity for ferric iron (Fe³⁺)[1][2]. By sequestering free intracellular iron, DFO effectively inhibits the Fenton reaction, a major source of the highly cytotoxic hydroxyl radical[1][3][4].

The Fenton Reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By binding to Fe³⁺, DFO prevents its reduction back to Fe²⁺, thereby breaking the catalytic cycle of ROS production.

While iron chelation is the primary antioxidant mechanism, some studies suggest DFO may possess antioxidant capabilities independent of this function[5]. It has been shown to inhibit the formation of pro-oxidant heme-to-protein cross-linked myoglobin by reducing the ferryl intermediate, a mechanism that does not rely on iron chelation[5].

Quantitative Data on Deferoxamine's Effect on ROS Generation

The following tables summarize quantitative data from various studies investigating the impact of DFO on ROS levels and related markers.

Table 1: In Vitro Studies on ROS Reduction by Deferoxamine

| Cell Line | Treatment | DFO Concentration | Incubation Time | Method of ROS Detection | Key Findings | Reference |

| Primary Cortical Neurons | Erastin-induced ferroptosis | 50 µM | 12 hours (pretreatment) | DCFH-DA immunofluorescence | DFO significantly reduced erastin-induced ROS generation. | [6] |

| Acute Lymphoblastic Leukemia (ALL) Cells | DFO Treatment | Not specified | Not specified | Flow cytometry | DFO treatment significantly reduced ROS levels. | [7] |

| Human Intestinal Epithelial Cells (HIEC) | Ionizing Radiation (IR) | 500 nM | Pre-treatment | FerroOrange (for Fe²⁺), C11-BODIPY (for lipid peroxidation) | DFO pre-treatment effectively inhibited the IR-induced increase in intracellular Fe²⁺ and lipid peroxidation. | [8] |

| Chondrocytes | IL-1β induced inflammation | 50 µM and 100 µM | Not specified | DCFH-DA fluorescent probe | DFO suppressed the accumulation of ROS in a dose-dependent manner. | [9] |

| Triple-Negative Breast Cancer Cells (MDA-MB-231) | DFO Treatment | Not specified | Not specified | DCFH-DA and MitoSOX | DFO increased both intracellular and mitochondrial ROS levels, promoting cell migration. | [10] |

Table 2: In Vivo and Ex Vivo Studies on ROS Reduction by Deferoxamine

| Animal Model | Condition | DFO Dosage | Treatment Duration | Tissue/Sample Analyzed | Key Findings | Reference |

| Rat | Retinal Ischemia-Reperfusion | Not specified | Not specified | Retina | DFO attenuated the increase in retinal ROS levels. | [11] |

| Rat | Sepsis-induced liver injury | Not specified | Pre-treatment | Liver tissue and BRL-3A hepatocytes | DFO reduced intracellular ferrous ions and lipid peroxidation. | [12] |

| Mouse | Traumatic Brain Injury (TBI) | Not specified | Not specified | Brain microvascular endothelial cells (BMECs) and brain tissue | DFO treatment inhibited the accumulation of lipid-reactive oxygen species. | [13] |

| Rat | Experimental Autoimmune Uveitis | Osmotic pump infusion | 7 days | Retina | DFO significantly decreased levels of lipid peroxidation products (conjugated dienes, ketodienes, and thiobarbituric acid reactive substances). | [14] |

Deferoxamine's Role in Signaling Pathways Involving ROS

Deferoxamine's influence extends to key signaling pathways where ROS are critical mediators.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

HIF-1α is a master regulator of the cellular response to hypoxia. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. These PHDs require Fe²⁺ as a cofactor. By chelating iron, DFO inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α, even under normoxic conditions[15]. This "pseudo-hypoxic" state can have complex and sometimes contradictory effects on ROS. While some studies show DFO-induced HIF-1α stabilization is associated with reduced ROS[7], others suggest that in certain cancer cells, DFO can increase ROS, which in turn contributes to HIF-1α accumulation[10].

Caption: DFO's impact on the HIF-1α signaling pathway and its interplay with ROS.

Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation[8]. DFO is a potent inhibitor of ferroptosis[16]. Its mechanism of action in this context is twofold:

-

Direct Iron Chelation: By reducing the labile iron pool, DFO prevents the initiation of lipid peroxidation.

-

Upregulation of Antioxidant Systems: DFO has been shown to upregulate key components of the cellular antioxidant defense system, such as glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter system light chain (xCT), which are crucial for detoxifying lipid peroxides[6][16].

Caption: DFO's inhibition of the ferroptosis pathway through iron chelation and antioxidant system upregulation.

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is a general guideline for measuring total intracellular ROS using the DCFH-DA probe. Specific parameters may need to be optimized for different cell types and experimental conditions.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Materials:

-

Cells of interest

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, 24-well plate, or culture dish) and allow them to adhere and grow to the desired confluency.

-

Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light.

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free medium or PBS/HBSS to the final working concentration (typically 5-50 µM).

-

Cell Treatment: Remove the culture medium from the cells and wash once with PBS/HBSS. Treat the cells with the experimental compounds (e.g., DFO, ROS inducer) in culture medium for the desired duration.

-

Loading with DCFH-DA: After treatment, remove the medium and wash the cells once with PBS/HBSS. Add the DCFH-DA working solution to the cells and incubate for 15-60 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA working solution and wash the cells twice with PBS/HBSS to remove excess probe.

-

Fluorescence Measurement:

-

Fluorescence Microscopy: Add PBS/HBSS to the cells and immediately visualize them using a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Flow Cytometry: Detach the cells (if adherent), resuspend them in PBS, and analyze them on a flow cytometer using the appropriate laser and filter set (e.g., FITC channel).

-

Microplate Reader: Add PBS/HBSS to the wells and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

-

Caption: Experimental workflow for measuring intracellular ROS using the DCFH-DA assay.

Measurement of Superoxide using Dihydroethidium (DHE)

Principle: DHE is a cell-permeable probe that is oxidized specifically by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Materials:

-

Cells of interest

-

Dihydroethidium (DHE)

-

DMSO

-

PBS or HBSS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the DCFH-DA assay.

-

Preparation of DHE Stock Solution: Dissolve DHE in DMSO to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C, protected from light.

-

Preparation of DHE Working Solution: Immediately before use, dilute the DHE stock solution in pre-warmed serum-free medium or PBS/HBSS to the final working concentration (typically 2-10 µM).

-

Loading with DHE: After treatment, remove the medium, wash the cells once with PBS/HBSS, and add the DHE working solution. Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the DHE solution and wash the cells twice with PBS/HBSS.

-

Fluorescence Measurement: Visualize or quantify the red fluorescence using a fluorescence microscope (excitation ~518 nm, emission ~606 nm) or a flow cytometer (e.g., PE channel).

Measurement of Lipid Peroxidation

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically or fluorometrically.

Materials:

-

Cell or tissue lysate

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Spectrophotometer or fluorometer

Procedure (General Outline):

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer containing BHT.

-

Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

-

Reaction with TBA: Add TBA solution to the supernatant and heat at 90-100°C for a specified time (e.g., 60 minutes).

-

Measurement: Cool the samples and measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) of the MDA-TBA adduct.

-

Quantification: Use an MDA standard curve to determine the concentration of MDA in the samples.

C11-BODIPY 581/591 Staining:

Principle: This fluorescent probe incorporates into cellular membranes. In the presence of lipid peroxides, the dye's fluorescence shifts from red to green. The ratio of green to red fluorescence provides a ratiometric measurement of lipid peroxidation.

Procedure: This is typically performed using fluorescence microscopy or flow cytometry, following the manufacturer's protocol for the specific reagent.

Conclusion

Deferoxamine's impact on reactive oxygen species generation is a complex and context-dependent phenomenon. Its well-established role as an iron chelator provides a direct mechanism for reducing ROS by inhibiting the Fenton reaction. This has significant implications for conditions characterized by iron-driven oxidative stress, such as ischemia-reperfusion injury and ferroptosis-mediated cell death. Furthermore, DFO's ability to modulate the HIF-1α pathway highlights its broader influence on cellular redox signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of deferoxamine in a wide range of diseases where ROS play a critical pathological role. Continued investigation into the nuanced effects of DFO on different cell types and in various disease models will be crucial for harnessing its full therapeutic potential.

References

- 1. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]

- 2. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meropenemtrihydrate.com [meropenemtrihydrate.com]

- 4. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desferrioxamine inhibits production of cytotoxic heme to protein cross-linked myoglobin: a mechanism to protect against oxidative stress without iron chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Deferoxamine attenuates sepsis-induced liver injury by suppressing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deferoxamine reduces endothelial ferroptosis and protects cerebrovascular function after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of deferoxamine on retinal lipid peroxidation in experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Outcomes of Deferoxamine Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Mal-Deferoxamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Maleimide-Deferoxamine (Mal-DFO), a critical bifunctional chelator used in the development of targeted therapeutics and diagnostic agents. This document details the core synthetic strategies, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction

Deferoxamine (DFO) is a potent hexadentate iron chelator produced by the bacterium Streptomyces pilosus. Its high affinity and specificity for ferric iron (Fe³⁺) have established it as a clinical standard for treating iron overload conditions. The terminal primary amine of the DFO molecule is not involved in iron coordination, providing a convenient site for chemical modification.

Mal-Deferoxamine is a derivative of DFO that incorporates a maleimide functional group. This group allows for the covalent conjugation of DFO to molecules containing thiol (-SH) groups, such as antibodies, peptides, and other proteins, through a Michael addition reaction. This bioconjugation strategy is widely employed to create targeted iron chelators for various applications, including:

-

Targeted Drug Delivery: Directing DFO to specific cells or tissues to chelate localized excess iron.

-

Immuno-PET Imaging: Radiolabeling of monoclonal antibodies with zirconium-89 (⁸⁹Zr), which is strongly chelated by DFO, for in vivo imaging.[1][2][3][4][5]

-

Therapeutic Conjugates: Development of antibody-drug conjugates (ADCs) where DFO's iron-chelating properties contribute to the therapeutic effect.

This guide will focus on the chemical synthesis of a discrete Mal-DFO molecule, a versatile intermediate for these applications.

Synthetic Strategy

The most common and efficient method for synthesizing this compound involves the acylation of the terminal primary amino group of Deferoxamine with a heterobifunctional crosslinker containing a maleimide group and an amine-reactive moiety. A widely used approach employs an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid.

The overall reaction scheme is as follows:

Deferoxamine + Maleimide-Linker-NHS Ester → this compound

This reaction proceeds under mild conditions and results in the formation of a stable amide bond between the DFO and the linker.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound. The following protocol is based on established literature procedures for the conjugation of NHS esters to primary amines.

Materials and Reagents

-

Deferoxamine mesylate salt (Desferal®)

-

N-succinimidyl-6-maleimidohexanoate (or a similar maleimide-NHS ester linker)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Synthesis of this compound

-

Preparation of Deferoxamine Free Base:

-

Dissolve Deferoxamine mesylate salt in a minimal amount of deionized water.

-

Add a saturated solution of sodium bicarbonate to basify the solution to a pH of approximately 9-10.

-

Extract the aqueous solution multiple times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the Deferoxamine free base as a white solid.

-

-

Conjugation Reaction:

-

Dissolve the Deferoxamine free base in anhydrous DMF.

-

In a separate vial, dissolve N-succinimidyl-6-maleimidohexanoate (1.1 equivalents) in anhydrous DMF.

-

To the Deferoxamine solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Add the solution of the maleimide-NHS ester dropwise to the Deferoxamine solution with stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Purification of this compound:

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Wash the organic solution sequentially with a 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | ~50% | [6] |

| Purity | >95% (by HPLC) | Representative |

| Molecular Formula | C₃₅H₅₈N₈O₁₁ | Calculated |

| Molecular Weight | 766.88 g/mol | Calculated |

Characterization Data

Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of the Deferoxamine backbone, the maleimide ring (typically around 6.7 ppm), and the linker. |

| ¹³C NMR | Resonances for the carbonyls of the amide and hydroxamate groups, carbons of the maleimide ring, and the aliphatic chains of DFO and the linker. |

| High-Resolution Mass Spectrometry (HRMS) | The calculated exact mass for [M+H]⁺ should be observed, confirming the molecular formula. |

| FT-IR | Characteristic absorption bands for N-H, C=O (amide and maleimide), and O-H stretching vibrations. |

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action in a Biological Context

This diagram illustrates the mechanism of a this compound conjugate, such as an antibody-drug conjugate, for targeted iron chelation.

Caption: Cellular uptake and action of a Mal-DFO antibody conjugate.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a valuable tool for the development of targeted therapies and diagnostics. The maleimide functionality allows for straightforward conjugation to a wide range of biomolecules, enabling the precise delivery of the potent iron chelator Deferoxamine to sites of interest. This guide provides the fundamental knowledge required for the successful synthesis and characterization of this compound, empowering researchers to advance their drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. In-depth cross-validation of human and mouse CD4-specific minibodies for noninvasive PET imaging of CD4+ cells and response prediction to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immuno-PET Imaging of CD30-Positive Lymphoma Using 89Zr-Desferrioxamine-Labeled CD30-Specific AC-10 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Recent insights into interactions of deferoxamine with cellular and plasma iron pools: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

Mal-Deferoxamine's Interaction with Cellular Iron Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, its redox activity can also lead to the generation of harmful reactive oxygen species (ROS), necessitating tight regulation of its cellular concentration. Dysregulation of iron homeostasis is implicated in a variety of pathological conditions, including iron-overload diseases and cancer. Mal-Deferoxamine (Mal-DFO), a derivative of Deferoxamine (DFO), is a potent iron chelator that has been extensively studied for its ability to modulate cellular iron metabolism. This technical guide provides a comprehensive overview of the mechanisms of action of Mal-DFO, its effects on key proteins of iron metabolism, and the signaling pathways it influences. Detailed experimental protocols for studying these interactions are also provided.

Mechanism of Action of this compound

This compound, like its parent compound Deferoxamine, is a hexadentate chelator with a very high affinity for ferric iron (Fe³⁺).[1][2] It forms a stable, water-soluble complex called ferrioxamine, which is then excreted from the body.[1][3] DFO primarily targets and chelates iron from several intracellular pools:

-

Non-Transferrin Bound Iron (NTBI): This is a particularly toxic form of iron that is not bound to the iron-transport protein transferrin and can readily participate in redox reactions.[2]

-

The Labile Iron Pool (LIP): This is a pool of chelatable, redox-active iron in the cytosol that is in transit between different cellular compartments and proteins.[3]

-

Iron Storage Proteins: DFO can chelate iron from the storage proteins ferritin and hemosiderin.[3] It has been shown to promote the degradation of ferritin in lysosomes.[4]

By binding to and facilitating the removal of intracellular iron, Mal-DFO effectively induces a state of intracellular iron depletion. This has profound effects on various cellular processes and signaling pathways.

Quantitative Effects of this compound on Cellular Iron Metabolism

The following tables summarize the quantitative data from various studies on the effects of Deferoxamine on key markers of cellular iron metabolism.

Table 1: Effect of Deferoxamine on Transferrin Receptor (TfR) Expression

| Cell Line | DFO Concentration | Duration of Treatment | Fold Increase in TfR Expression/Binding | Reference |

| K562 (human leukaemic) | 2-50 µM | 24-96 hours | Up to 6-8 fold | [5][6] |

| K562 (human leukaemic) | 20 µM | 96 hours | Approx. 2-fold increase in ⁵⁹Fe accumulation | [5][6] |

Table 2: Effect of Deferoxamine on Ferritin Levels

| Cell Line/System | DFO Concentration | Duration of Treatment | Effect on Ferritin Levels | Reference |

| Human Hepatoma Cells | Graded amounts | 48-96 hours | Decreased ferritin synthesis | [7] |

| Thalassemia Patients | N/A (in vivo) | N/A | Serum ferritin levels of 957±1,073 ng/mL | [8] |

| Thalassemia Patients | N/A (in vivo) | N/A | Serum ferritin levels of 8160.33 ± 233.75 ng/dL (compared to 3000.62 ± 188.23 ng/dL with Deferasirox) | [9] |

Table 3: Effect of Deferoxamine on Intracellular Iron and Related Proteins

| Cell System | DFO Concentration | Duration of Treatment | Observation | Reference |